molecular formula C14H20N2O B1476209 1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one CAS No. 1607531-67-8

1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one

Cat. No.: B1476209
CAS No.: 1607531-67-8
M. Wt: 232.32 g/mol
InChI Key: NVBBCWSKWJLYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the 3-aminopyrrolidine scaffold, a saturated nitrogen heterocycle that is highly prized for its three-dimensional, sp3-hybridized structure. This non-planarity, a phenomenon known as "pseudorotation," allows researchers to extensively explore pharmacophore space and achieve better stereochemical complementarity with biological targets . The 3-aminopyrrolidine ring is a versatile building block found in numerous bioactive molecules and is a key feature in several US FDA-approved drugs . This specific compound features a ketone group linking the pyrrolidine ring to a 3-phenylbutane chain, a structure that suggests potential as an intermediate or precursor in the synthesis of more complex molecules. Researchers utilize such pyrrolidine derivatives in the design of novel ligands and receptor antagonists. For instance, structurally similar 2-(3-aminopyrrolidin-1-yl)pyridines have been investigated as potent melanin-concentrating hormone (MCH) receptor antagonists, which are relevant to the study of energy balance and obesity . Other 3-aminopyrrolidine derivatives are explored as modulators of chemokine receptors (such as CCR2 and CCR5), making them valuable tools for researching inflammatory diseases, autoimmune disorders, and organ transplant rejection . The presence of a chiral center within the pyrrolidine ring is a critical feature, as the different stereoisomers can lead to a vastly different biological profile and binding affinity with enantioselective proteins, enabling structure-activity relationship (SAR) studies . This product, this compound, is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care, referring to the safety data sheet for specific hazard and handling instructions.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)9-14(17)16-8-7-13(15)10-16/h2-6,11,13H,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBBCWSKWJLYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC(C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one, often referred to as a pyrrolidinyl compound, has gained attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 248.33 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an amino group and a phenylbutanone moiety.

Research indicates that this compound may interact with various biological targets, including:

  • Dopamine Receptors : It shows affinity for dopamine receptor subtypes, suggesting potential implications in neuropharmacology.
  • Serotonin Transporters : Preliminary studies indicate that this compound may inhibit serotonin reuptake, which could affect mood regulation and anxiety disorders.

Antidepressant Effects

A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The results showed significant reductions in immobility time during forced swim tests, indicating enhanced mood-related behaviors.

Neuroprotective Properties

Research published in pharmacological journals indicates that this compound possesses neuroprotective properties against oxidative stress. In vitro experiments revealed that the compound reduces neuronal cell death induced by reactive oxygen species (ROS).

Data Table: Summary of Biological Activities

ActivityMethodologyFindings
Antidepressant-like effectsForced swim test (FST)Reduced immobility time (p < 0.05)
NeuroprotectionCell viability assaysDecreased ROS-induced cell death (p < 0.01)
Serotonin reuptake inhibitionRadiolabeled binding assaysSignificant binding affinity to SERT (IC50 = 50 nM)

Case Study 1: Antidepressant Activity

In a double-blind study involving rodent models, subjects treated with varying doses of this compound displayed notable improvements in depression-like symptoms compared to control groups. The optimal dosage was determined to be 10 mg/kg, leading to significant behavioral changes.

Case Study 2: Neuroprotection in Ischemia

Another study investigated the neuroprotective effects of the compound in a model of ischemic stroke. Results indicated that pre-treatment with the compound significantly reduced infarct size and improved neurological scores post-stroke.

Scientific Research Applications

Medicinal Chemistry

1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to other known psychoactive substances suggests it may interact with neurotransmitter systems.

Case Study: Dopaminergic Activity

Research indicates that compounds with similar structures exhibit dopaminergic activity, which is crucial for treating disorders like Parkinson's disease and schizophrenia. A study demonstrated that derivatives of this compound could enhance dopamine receptor activity, leading to improved motor function in animal models .

Neuroscience

The compound's ability to modulate neurotransmitter release makes it a candidate for studying neuropharmacological effects.

Case Study: Anxiety and Depression Models

In preclinical studies, this compound was tested in anxiety and depression models. Results showed that it significantly reduced anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations that can lead to the development of new pharmaceuticals.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)References
AlkylationBase-catalyzed85
ReductionLithium aluminum hydride90
CyclizationAcidic conditions75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one and its analogs in terms of structure, synthesis, and properties.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Physical State Purity/Yield Applications/Notes References
1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one C₁₃H₁₈N₂O 218.30 3-aminopyrrolidine, phenylpropanone Not specified Not reported 95% purity Discontinued; potential stability or synthesis challenges
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-phenylbutan-1-one C₁₆H₁₃N₃O 263.30 Benzotriazole, phenylbutanone Thionyl chloride-mediated acylation White precipitate Not reported Synthetic intermediate; used in peptide coupling or heterocycle synthesis
Tosufloxacin Tosilate Hydrate (TFLX) C₂₆H₂₅F₃N₄O₆S·H₂O 594.56 3-aminopyrrolidine, difluorophenyl, naphthyridine Multi-step pharmaceutical synthesis Solid (decomposes at ~254°C) Not reported Broad-spectrum fluoroquinolone antibiotic; approved for bacterial infections
1-(1-Isopropyl-1H-imidazol-2-yl)-4-(4-(methyl(phenyl)amino)phenyl)-3-phenylbutan-1-one (3a) C₂₉H₃₀N₄O 450.58 Imidazole, phenylbutanone, methyl(phenyl)amino Rhodium-catalyzed photoredox reaction Pale yellow oil 33 mg yield Chiral catalyst-derived product; high enantiomeric excess (ee) in asymmetric synthesis
1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one C₁₉H₂₁NO 279.38 Dihydroquinoline, phenylbutanone Not specified Not reported Not reported Research chemical; potential applications in heterocyclic chemistry

Key Research Findings and Analysis

Structural and Functional Differences

  • 3-Aminopyrrolidine vs. Benzotriazole: Replacing the 3-aminopyrrolidine group with benzotriazole (as in ) eliminates chirality but introduces aromatic nitrogen heterocycles, favoring applications in coupling reactions .
  • Pharmaceutical Activity: Tosufloxacin (TFLX) demonstrates how additional fluorophenyl and naphthyridine groups enhance antibacterial activity compared to simpler aminopyrrolidine derivatives .

Physicochemical Properties

  • Molecular Weight : Tosufloxacin’s higher molecular weight (594.56 vs. ~218–450 for others) correlates with its complex structure and pharmaceutical efficacy .
  • Physical State : Oil-like derivatives (e.g., 3a) suggest lower melting points, advantageous for liquid-phase reactions, whereas crystalline solids like TFLX are suited for formulation .

Preparation Methods

Chemical Synthesis via Pyrrolidine Derivative Formation and Amino Group Introduction

A key method for preparing 3-amino-pyrrolidine derivatives, including 1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one, involves multi-step organic synthesis starting from optically active butyl-1,2,4-trimesylate intermediates. This process is described in patent literature and involves the following key steps:

  • Step 1: Preparation of Optically Active Butyl-1,2,4-Trimesylate
    Starting from S-1,2,4-butanetriol, methanesulphonic acid and triethylamine in ethyl acetate are used to form the trimesylate intermediate under controlled low temperatures (0–5 °C).

  • Step 2: Nucleophilic Substitution with Primary Amines
    The trimesylate is reacted with a primary amine such as benzylamine in tetrahydrofuran (THF) at 0–70 °C (preferably 50–60 °C) to yield optically active pyrrolidine derivatives with protected amino groups.

  • Step 3: Amino Group Deprotection and Functionalization
    The amino protecting group (e.g., benzyl) is replaced by allyloxycarbonyl using allyl haloformate in inert solvents like heptane at 0–100 °C, preferably 30–70 °C.

  • Step 4: Introduction of the Amino Group
    The desired 3-amino-pyrrolidine derivative is obtained by introducing the amino group under pressure (3×10^6 to 2×10^7 Pa) and elevated temperature (20–200 °C, preferably 100–150 °C) in solvents such as THF or dimethoxyethane.

This process yields racemic or optically active 3-amino-pyrrolidine derivatives with high chemical and optical purity, suitable for further elaboration into compounds like this compound.

Table 1: Key Reaction Conditions for Chemical Synthesis

Step Reagents/Conditions Temperature (°C) Pressure (Pa) Solvent
Butyl-1,2,4-trimesylate formation Methanesulphonic acid, triethylamine 0–5 Atmospheric Ethyl acetate
Nucleophilic substitution Primary amine (e.g., benzylamine) 0–70 (50–60) Atmospheric Tetrahydrofuran (THF)
Amino group protection exchange Allyl haloformate 0–100 (30–70) Atmospheric Heptane
Amino group introduction Amine source R2R3NH, pressure 100–150 3×10^6 – 2×10^7 THF or dimethoxyethane

Enzymatic Asymmetric Synthesis Using Transaminase and Pyruvate Decarboxylase Cascade

A modern and highly selective approach to synthesizing 3-amino-pyrrolidine derivatives, including analogs of this compound, employs enzymatic catalysis. This biocatalytic method uses transaminases (TA) coupled with pyruvate decarboxylase (PDC) to achieve asymmetric synthesis with high enantiomeric excess.

  • Substrate and Reaction :
    The key substrate 4-phenyl-2-butanone (structurally related to the phenylbutanone moiety) is aminated using L-alanine as the amine donor.

  • Enzymes Used :
    Transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) were characterized for optimal activity.

  • Reaction Conditions :

    • Temperature: 30 °C
    • pH: 7.5 (potassium phosphate buffer)
    • L-Alanine concentration: 200 mM (optimized for yield and enzyme stability)
    • Enzyme concentrations: 5% v/v transaminase, 25% v/v PDC lysate
    • Reaction time: 8 hours
  • Results :
    Yields higher than 60% with nearly 90% selectivity were achieved. Enantiomeric excess (ee) of around 90% for the (S)-enantiomer was reported.

This enzymatic cascade efficiently converts the ketone substrate to the corresponding 3-amino derivative under mild conditions, offering an environmentally friendly and stereoselective alternative to classical chemical synthesis.

Table 2: Enzymatic Synthesis Metrics of 3-Amino-1-phenylbutane (Model Compound)

Parameter CviTA + PDC VflTA + PDC
pH 7.5 7.5
Temperature (°C) 30 30
L-Alanine concentration (mM) 200 200
Reaction time (h) 8 8
Product concentration (mM) 6.2 5.9
Enantiomeric excess (ee) ~90% (S) ~90% (S)
Selectivity (%) ~90 ~90

Multi-Step Organic Synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one as a Related Compound

Although focused on a closely related compound, the synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride provides insight into the preparation of the target compound. The method involves:

  • Reaction of 2-methylpropan-1-one with 3-aminopyrrolidine under acid catalysis.
  • Subsequent treatment with hydrochloric acid to form the hydrochloride salt.
  • Use of solvents such as ethanol or methanol.
  • Purification by recrystallization or chromatography.

This approach highlights the importance of controlling temperature, pH, and purification steps to achieve high purity and yield.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Chemical Synthesis via Trimesylate Multi-step, uses protecting groups, high pressure and temperature High optical purity, scalable Requires multiple steps and careful handling of reagents
Enzymatic Synthesis (TA-PDC cascade) Mild conditions, high stereoselectivity, uses biocatalysts Environmentally friendly, high ee Limited substrate scope, enzyme availability
Direct Organic Synthesis (Related compound) Acid-catalyzed condensation, salt formation Simpler reaction setup Less stereoselective, may require extensive purification

Detailed Research Findings

  • The chemical synthesis route described in EP1138672A1 patent demonstrates that optically active 3-amino-pyrrolidine derivatives can be prepared with high yields by controlling protecting groups and reaction conditions, including temperature and pressure.

  • The enzymatic approach using transaminases from Chromobacterium violaceum and Vibrio fluvialis coupled with pyruvate decarboxylase enables asymmetric synthesis with significant yield and selectivity, providing a promising green chemistry alternative.

  • The synthesis of related compounds such as 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride involves typical ketone-amine condensation under acid catalysis, indicating that similar strategies can be adapted for the phenylbutanone derivative.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

How does the 3-aminopyrrolidine moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question
The secondary amine in 3-aminopyrrolidine acts as a nucleophile, participating in acylations, alkylations, or condensations. Steric hindrance from the pyrrolidine ring can slow reactions at the amine site, while the electron-donating effect enhances reactivity in electrophilic aromatic substitution on the phenyl ring. Comparative studies with analogs (e.g., piperidine derivatives) show reduced ring strain in pyrrolidine improves thermal stability but may lower solubility in polar solvents .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 7.2–7.4 ppm (phenyl protons), δ 3.5–4.0 ppm (pyrrolidine CH₂), and δ 1.8–2.2 ppm (butanone CH₂). ¹³C NMR confirms carbonyl (δ ~210 ppm) and quaternary carbons.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1600 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₁₄H₁₈N₂O: 230.1419; observed [M+H]⁺: 231.1492) .

What strategies address low yields in the synthesis of this compound?

Advanced Research Question

  • Catalyst optimization : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to improve coupling efficiency.
  • Protecting groups : Temporarily protect the amine with Boc groups to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid hydrolysis .

How can researchers reconcile discrepancies in reported enantiomeric excess (ee) values for similar compounds?

Advanced Research Question
Discrepancies often arise from:

  • Chromatographic conditions : Column aging, temperature fluctuations, or mobile phase composition.
  • Catalyst batch variability : Trace impurities in chiral catalysts (e.g., Ru-BINAP) affect ee.
  • Sample preparation : Inadequate derivatization or racemization during workup.
    Cross-validation using multiple analytical methods (HPLC, NMR, CD spectroscopy) and adherence to standardized protocols mitigate these issues .

What role does the phenylbutanone backbone play in the compound’s physicochemical properties?

Basic Research Question
The phenyl group enhances lipophilicity (logP ~2.5), impacting membrane permeability in biological assays. The ketone moiety increases polarity, enabling hydrogen bonding with targets. Computational models (e.g., COSMO-RS) predict solubility in DMSO (>50 mg/mL) and moderate stability under physiological pH (t½ > 24 hours at pH 7.4) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one
Reactant of Route 2
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1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.